molecular formula C6H8FN3O3S B2889270 3-acetamido-1-methyl-1H-pyrazole-4-sulfonyl fluoride CAS No. 2247104-26-1

3-acetamido-1-methyl-1H-pyrazole-4-sulfonyl fluoride

Cat. No.: B2889270
CAS No.: 2247104-26-1
M. Wt: 221.21
InChI Key: LGCZUNOWFYBENJ-UHFFFAOYSA-N
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Description

“3-acetamido-1-methyl-1H-pyrazole-4-sulfonyl fluoride” is a chemical compound. It is likely to be a derivative of pyrazole, which is a simple doubly unsaturated five-membered heterocyclic aromatic ring molecule comprising two nitrogen (N) atoms at positions 1 and 2 and three carbon © atoms .


Chemical Reactions Analysis

The chemical reactions involving pyrazole derivatives are diverse. They can undergo [3+2] cycloaddition reactions, condensations with ketones and aldehydes, and dehydrogenative coupling reactions . The specific chemical reactions involving “this compound” are not explicitly mentioned in the search results.

Scientific Research Applications

Medicinal Chemistry and Drug Discovery

3-acetamido-1-methyl-1H-pyrazole-4-sulfonyl fluoride has been identified as a critical intermediate in the development of sulfonyl fluorides and sulfonamides, which are potent inhibitors for various biological targets. For instance, it serves as a precursor in the synthesis of pyrazolotriazolopyrimidines, which exhibit high potency and selectivity as human A3 adenosine receptor antagonists. These compounds have been further modified to introduce electrophilic groups, such as sulfonyl fluoride, to act as irreversible inhibitors of this receptor, highlighting its potential in drug design and therapeutic applications (Baraldi et al., 2001).

Synthesis of Heterocyclic Compounds

The chemical versatility of this compound is demonstrated through its use in the efficient and selective synthesis of heterocyclic compounds. For example, it has been employed in the development of a three-step parallel medicinal chemistry protocol for the synthesis of pyrazole-4-sulfonamides. This methodology underscores the compound's utility in generating a variety of heterocyclic sulfonyl fluorides, including pyrimidines and pyridines, which are of interest due to their stability and potential pharmacological properties (Tucker et al., 2015).

Fluorination Reactions

Furthermore, the application of this compound extends into fluorination chemistry, where it acts as a fluorinating agent in the synthesis of fluorinated heterocycles. These reactions are crucial for introducing fluorine atoms into molecules, thereby enhancing their biological activity, metabolic stability, and membrane permeability. Research has shown that alkali metal fluorides, in conjunction with this compound, facilitate the enantiocontrolled synthesis of fluorocarboxylic acids and fluoralkyl benzenes, demonstrating the compound's role in advancing synthetic methodology and the creation of novel fluorinated pharmaceuticals (Fritz-Langhals, 1994).

Properties

IUPAC Name

3-acetamido-1-methylpyrazole-4-sulfonyl fluoride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8FN3O3S/c1-4(11)8-6-5(14(7,12)13)3-10(2)9-6/h3H,1-2H3,(H,8,9,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LGCZUNOWFYBENJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=NN(C=C1S(=O)(=O)F)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8FN3O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

221.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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